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Compound of Interest

Compound Name:
5-(Trifluoromethyl)indole-2-

carboxylic acid ethyl ester

Cat. No.: B1591271 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-

(trifluoromethyl)indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a fluorinated heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged

structure found in numerous biologically active compounds, and the incorporation of a

trifluoromethyl group at the 5-position can profoundly influence its physicochemical properties,

such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a

comprehensive overview of the known and predicted physicochemical properties of ethyl 5-

(trifluoromethyl)indole-2-carboxylate, along with detailed experimental protocols for their

determination. Given the limited availability of experimental data for this specific molecule in

publicly accessible literature, this guide also draws upon data from closely related analogues to

provide a comparative context for researchers.

Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental chemical properties.

Below is a summary of the key identifiers for ethyl 5-(trifluoromethyl)indole-2-carboxylate.
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Property Value Source(s)

Chemical Name
Ethyl 5-(trifluoromethyl)indole-

2-carboxylate
N/A

Synonym(s)
Ethyl 5-(trifluoromethyl)-1H-

indole-2-carboxylate
[2][3]

CAS Number 201929-84-2 [2][3][4]

Molecular Formula C₁₂H₁₀F₃NO₂ [2][3]

Molecular Weight 257.21 g/mol [2][3]

Chemical Structure N/A

Structural and Spectroscopic Analysis
Spectroscopic analysis is critical for the structural elucidation and confirmation of a molecule's

identity. While specific experimental spectra for ethyl 5-(trifluoromethyl)indole-2-carboxylate are

not readily available in the literature, data from the closely related analogue, ethyl 5-methoxy-2-

trifluoromethyl-1H-indole-3-carboxylate, provides valuable comparative insights.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry.

Predicted ¹H and ¹³C NMR Data
Predicting the NMR shifts for ethyl 5-(trifluoromethyl)indole-2-carboxylate can guide

researchers in their experimental work. The expected proton (¹H) and carbon (¹³C) NMR

chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and

ester groups.

Comparative Experimental NMR Data of a Structural Analogue
The following experimental NMR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-

carboxylate in CDCl₃ can be used as a reference.[5]
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¹H NMR (360 MHz, CDCl₃):

δ 8.88 (br. s., 1H, NH)

δ 7.74 (s, 1H, Ar-H)

δ 7.36 (d, J = 8.63 Hz, 1H, Ar-H)

δ 7.05 (d, J = 9.08 Hz, 1H, Ar-H)

δ 4.44 (q, J = 6.96 Hz, 2H, OCH₂CH₃)

δ 3.90 (s, 3H, OCH₃)

δ 1.44 (t, J = 7.04 Hz, 3H, OCH₂CH₃)

¹³C NMR (75 MHz, CDCl₃):

δ 163.48, 156.43, 129.48, 128.97, 128.84, 128.45, 127.94, 127.62, 125.75, 122.17, 118.60,

116.85, 115.03, 112.92, 107.77 (d, J=2.20 Hz), 102.90, 60.57, 55.58, 14.05

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands
For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the IR spectrum is expected to show

characteristic absorption bands for the N-H, C=O (ester), C-F, and aromatic C-H and C=C

bonds.

Comparative Experimental IR Data of a Structural Analogue
The experimental IR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (neat)

is as follows:[5]

3280 cm⁻¹: N-H stretch

2995, 2833 cm⁻¹: C-H stretch (aliphatic)
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1681 cm⁻¹: C=O stretch (ester)

1550, 1467, 1439 cm⁻¹: Aromatic C=C stretch

1309, 1209, 1166, 1154, 1112 cm⁻¹: C-F and C-O stretches

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the expected molecular ion peak

[M]⁺ would be at m/z 257.06.

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior.

Melting Point and Boiling Point
The melting and boiling points are fundamental physical properties that provide an indication of

the purity and the strength of intermolecular forces.

Melting Point: While no experimental melting point for ethyl 5-(trifluoromethyl)indole-2-

carboxylate is reported, it is known to be a solid at room temperature.[4] For comparison, the

related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has a melting

point of 143-146 °C (416-419 K).[5] Other related indole-2-carboxylates have melting points

in a similar range.[6]

Boiling Point: An experimental boiling point is not available.

Solubility
Solubility in both aqueous and organic media is a critical parameter for drug development,

affecting formulation and bioavailability.

Aqueous Solubility: Due to its largely organic and lipophilic nature, ethyl 5-

(trifluoromethyl)indole-2-carboxylate is expected to have low aqueous solubility.
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Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as

ethanol, methanol, dichloromethane, chloroform, and ethyl acetate.[5]

Acidity and Basicity (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which influences

its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa: A predicted pKa value for the indole N-H proton is approximately 13.95 ±

0.30.

Experimental Determination: The pKa of the indole N-H can be determined by potentiometric

titration or UV-Vis spectrophotometry.

Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in

its ability to cross biological membranes.

Computed LogP: The computed LogP value for ethyl 5-(trifluoromethyl)indole-2-carboxylate

is 3.3634.[2] This positive value indicates a preference for the lipid phase, suggesting good

membrane permeability.

Experimental Protocols
For researchers needing to determine the physicochemical properties of ethyl 5-

(trifluoromethyl)indole-2-carboxylate, the following established protocols are recommended.

Determination of Melting Point

Melting Point Determination Workflow

Sample Preparation:
Place a small amount of the crystalline solid into a capillary tube.

Instrument Setup:
Place the capillary tube in a melting point apparatus.

Insert
Heating and Observation:

Heat the sample slowly (1-2 °C/min) and observe the temperature range from the first appearance of liquid to complete melting.

Execute
Data Recording:

Record the melting point range.

Observe & Record

Click to download full resolution via product page
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Workflow for Melting Point Determination

Determination of Solubility

Solubility Determination Workflow

Solvent Selection:
Choose a range of solvents (e.g., water, ethanol, DMSO).

Sample Addition:
Add a known amount of the compound to a known volume of the solvent.

Prepare
Equilibration:

Stir or shake the mixture at a constant temperature until equilibrium is reached.

Mix
Analysis:

Filter the solution and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Analyze

Click to download full resolution via product page

Workflow for Solubility Determination

Determination of pKa by Potentiometric Titration

pKa Determination by Potentiometric Titration

Solution Preparation:
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

Titration:
Titrate the solution with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

Titrate
Data Analysis:

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Analyze

Click to download full resolution via product page

Workflow for pKa Determination

Determination of LogP by Shake-Flask Method

LogP Determination by Shake-Flask Method

Phase Preparation:
Prepare a biphasic system of n-octanol and water. Pre-saturate each phase with the other.

Partitioning:
Dissolve a known amount of the compound in one phase, then add the other phase. Shake the mixture vigorously to allow for partitioning.

Mix
Phase Separation:

Allow the phases to separate completely.

Separate
Concentration Measurement:

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Analyze
Calculation:

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Calculate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1591271?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591271?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591271?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for LogP Determination

Stability and Reactivity
The stability of indole derivatives can be influenced by factors such as pH, light, and oxidizing

agents. The electron-rich indole nucleus is susceptible to oxidation, and the trifluoromethyl

group can influence the reactivity of the aromatic ring. Stability studies under various stress

conditions (e.g., acidic, basic, oxidative, photolytic) are crucial for determining appropriate

storage and handling procedures.

Conclusion
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable building block in drug discovery, and

a thorough understanding of its physicochemical properties is essential for its effective

application. While a complete experimental dataset for this compound is not yet available in the

public domain, this guide provides a comprehensive summary of its known and predicted

properties, along with established protocols for their experimental determination. By leveraging

comparative data from closely related analogues and employing rigorous experimental

techniques, researchers can confidently advance their studies with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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